molecular formula C4H5N3O2 B187509 3-Methyl-1-nitro-1H-pyrazole CAS No. 31163-84-5

3-Methyl-1-nitro-1H-pyrazole

Cat. No.: B187509
CAS No.: 31163-84-5
M. Wt: 127.1 g/mol
InChI Key: RMLZIVIPHUHRKX-UHFFFAOYSA-N
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Description

3-Methyl-1-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by a methyl group at the third position and a nitro group at the first position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-nitro-1H-pyrazole typically involves the nitration of 3-methylpyrazole. One common method includes the reaction of 3-methylpyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and to avoid over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 3-Methyl-1-nitro-1H-pyrazole depends on its chemical reactivity and the specific biological target. For instance, if reduced to 3-Methyl-1-amino-1H-pyrazole, it may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. The nitro group can also undergo redox reactions, generating reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a methyl and a nitro group on the pyrazole ring provides distinct chemical properties that can be exploited in various synthetic and biological contexts .

Properties

IUPAC Name

3-methyl-1-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-4-2-3-6(5-4)7(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLZIVIPHUHRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342398
Record name 3-Methyl-1-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31163-84-5
Record name 3-Methyl-1-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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